molecular formula C10H10N2O5 B112955 3-Acetamido-4-methyl-2-nitrobenzoic acid CAS No. 7356-52-7

3-Acetamido-4-methyl-2-nitrobenzoic acid

Cat. No. B112955
CAS RN: 7356-52-7
M. Wt: 238.2 g/mol
InChI Key: TXVWKWQKCFPEDJ-UHFFFAOYSA-N
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Patent
US07998978B2

Procedure details

3-(acetylamino)-4-methylbenzoic acid (300 g, 1.55 mol) was added portionwise to fuming nitric acid (1200 mL) with stirring over a period of 1 h at 0˜5° C. The solution gradually turned into a heavy slurry during the addition. At the end of addition, an additional fuming nitric acid (200 mL) was added. The reaction mixture was stirred for an additional hour at 5° C., then allowed to warm to room temperature and poured into ice water. The solid formed was collected and washed with water (450 mL×3). The crude product was re-crystallized from acetic acid (1800 mL) to give the title compound (191.5 g, 51.8%) as a white solid.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
51.8%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[CH3:14])[C:8]([OH:10])=[O:9])(=[O:3])[CH3:2].[N+:15]([O-])([OH:17])=[O:16]>>[C:1]([NH:4][C:5]1[C:6]([N+:15]([O-:17])=[O:16])=[C:7]([CH:11]=[CH:12][C:13]=1[CH3:14])[C:8]([OH:10])=[O:9])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C(=O)O)C=CC1C
Name
Quantity
1200 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring over a period of 1 h at 0˜5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution gradually turned into a heavy slurry during the addition
ADDITION
Type
ADDITION
Details
At the end of addition
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for an additional hour at 5° C.
CUSTOM
Type
CUSTOM
Details
The solid formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water (450 mL×3)
CUSTOM
Type
CUSTOM
Details
The crude product was re-crystallized from acetic acid (1800 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC=1C(=C(C(=O)O)C=CC1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 191.5 g
YIELD: PERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.